1-[(3-fluorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(3-fluorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a combination of fluorophenyl, benzothiazole, and dihydropyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions
Preparation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using a fluorobenzene derivative and an appropriate alkylating agent.
Formation of Dihydropyridine Ring: The dihydropyridine ring can be formed through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Compounds with nucleophiles replacing the fluorine atom.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a receptor in the central nervous system, modulating neurotransmitter release and influencing neuronal activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-chlorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 1-[(3-bromophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
1-[(3-fluorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c1-13-5-2-9-17-18(13)23-21(28-17)24-19(26)16-8-4-10-25(20(16)27)12-14-6-3-7-15(22)11-14/h2-11H,12H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNNDHBEDSYTNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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